molecular formula C13H8F3NO2S B14593461 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene CAS No. 61174-09-2

1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene

Cat. No.: B14593461
CAS No.: 61174-09-2
M. Wt: 299.27 g/mol
InChI Key: ZSFRHYNWZUEQPB-UHFFFAOYSA-N
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Description

1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene typically involves the nitration of 2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic sites. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .

Properties

CAS No.

61174-09-2

Molecular Formula

C13H8F3NO2S

Molecular Weight

299.27 g/mol

IUPAC Name

1-nitro-2-[3-(trifluoromethyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C13H8F3NO2S/c14-13(15,16)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)17(18)19/h1-8H

InChI Key

ZSFRHYNWZUEQPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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